molecular formula C16H12BrFN2S B2942855 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole CAS No. 1206994-64-0

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2942855
CAS No.: 1206994-64-0
M. Wt: 363.25
InChI Key: OEPROKDEYXLOLL-UHFFFAOYSA-N
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Description

This compound features an imidazole core substituted with:

  • 5-position: 4-bromophenyl (electron-withdrawing, lipophilic).
  • 1-position: 4-fluorophenyl (moderate electron-withdrawing, enhances metabolic stability).

Its structural design balances electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2S/c1-21-16-19-10-15(11-2-4-12(17)5-3-11)20(16)14-8-6-13(18)7-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPROKDEYXLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C16H13BrF2N2S
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 1207024-77-8

The compound features a complex structure that includes bromine, fluorine, and a methylthio group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent substitutions at the aromatic positions. The detailed synthetic route can be found in specialized literature focusing on imidazole derivatives.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18.53 µM against HeLa cells, which indicates potent anticancer activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundHeLaTBD5-FU20
Similar Compound AA54915.0MTX25
Similar Compound BSGC-790112.3Doxorubicin18

The mechanism by which this compound induces apoptosis in cancer cells is primarily through the modulation of apoptotic pathways. Studies indicate that it increases the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression is crucial for promoting programmed cell death in tumor cells .

Figure 1: Apoptotic Pathway Induction by Imidazole Derivatives

Apoptotic Pathway (Illustrative purposes only)

Case Studies and Research Findings

Several case studies have highlighted the efficacy of imidazole derivatives in cancer therapy:

  • Case Study on HeLa Cells : A study demonstrated that treatment with a structurally similar imidazole derivative resulted in a significant increase in apoptosis rates compared to control treatments. Specifically, at a concentration of 3.24 µM, the experimental group exhibited a 68.2% apoptosis rate versus a mere 39.6% for the control .
  • Selectivity Index Analysis : The selectivity index for these compounds often shows higher tolerability in normal cells compared to cancer cells, indicating a promising therapeutic window for clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 1- and 5-Positions

Compound 12a () :
  • Structure : 1-(2,4-Dimethoxyphenyl)-3-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)carbamide.
  • Key Differences : Incorporates a pyridine ring and carbamide group. The 2,4-dimethoxyphenyl substituent enhances solubility but reduces lipophilicity.
  • Physical Properties : Melting point = 214°C; Yield = 21%. Higher melting point suggests stronger intermolecular forces compared to the target compound.
Compound 5h () :
  • Structure: 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol.
  • The hydroxyl group at the 1-position increases polarity.
  • Synthetic Yield : 65%, indicating a more efficient synthesis than many analogs.
CAS 1105190-16-6 () :
  • Structure : 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione.
  • Key Differences: Chlorophenyl (1-position) vs. fluorophenyl. Chlorine’s stronger electron-withdrawing effect may alter reactivity. The thione group (vs.

Substitution at the 2-Position

SB203580 () :
  • Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole.
  • Key Differences : Sulfinyl group enhances polarity and hydrogen-bonding capacity compared to methylthio. Pyridyl substituent enables metal coordination.
Parchem Compound () :
  • Structure : 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol.
  • Key Differences: Thiol group (vs. Methylphenyl (1-position) reduces steric hindrance compared to fluorophenyl.

Electronic and Steric Effects

Compound 1-Substituent 5-Substituent 2-Substituent Key Property Differences
Target Compound 4-Fluorophenyl 4-Bromophenyl Methylthio Balanced lipophilicity, moderate reactivity
12a () 2,4-Dimethoxyphenyl 4-Fluorophenyl Methylthio Higher solubility, lower stability
5h () Hydroxyl 4-Bromophenyl Quinoline Enhanced π-stacking, higher molecular weight
SB203580 () 4-Fluorophenyl 4-Pyridyl Methylsulfinyl Stronger kinase inhibition
CAS 1105190-16-6 (Ev 11) 4-Chlorophenyl 4-Bromophenyl Thione Increased hydrogen-bonding potential

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